molecular formula C22H16ClNO2 B14637339 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- CAS No. 53924-08-6

1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)-

Cat. No.: B14637339
CAS No.: 53924-08-6
M. Wt: 361.8 g/mol
InChI Key: HUHIALYJJLCTRP-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- is an organic compound belonging to the class of indolecarboxamides and derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- involves several steps. One common method includes the condensation of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using polyphosphoric acid to yield the indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Scientific Research Applications

1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- involves its interaction with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- can be compared with other indole derivatives such as:

Properties

CAS No.

53924-08-6

Molecular Formula

C22H16ClNO2

Molecular Weight

361.8 g/mol

IUPAC Name

3-benzhydryl-5-chloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C22H16ClNO2/c23-16-11-12-18-17(13-16)20(21(24-18)22(25)26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,24H,(H,25,26)

InChI Key

HUHIALYJJLCTRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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